3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes. This particular compound features a pyrazole ring substituted with a methoxyphenylmethylamino group and a carboxamide group, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[(3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 3-{[(3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target, but it often involves binding to active sites and altering the function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
3-Amino-1-methyl-1H-pyrazole: Used in organic synthesis and as an intermediate in pharmaceuticals.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Utilized in various chemical reactions and industrial applications.
Uniqueness
What sets 3-{[(3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-17-11(13(14)18)7-12(16-17)15-8-9-4-3-5-10(6-9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16) |
InChI Key |
LPPQGIZWEYJHKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=CC=C2)OC)C(=O)N |
Origin of Product |
United States |
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